molecular formula C11H7N3O B13652197 2-(5-Hydroxypyrimidin-2-yl)benzonitrile

2-(5-Hydroxypyrimidin-2-yl)benzonitrile

Cat. No.: B13652197
M. Wt: 197.19 g/mol
InChI Key: TYJUNWYKEIMLML-UHFFFAOYSA-N
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Description

2-(5-Hydroxypyrimidin-2-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core linked to a hydroxypyrimidine moiety at the 2-position.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

2-(5-hydroxypyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C11H7N3O/c12-5-8-3-1-2-4-10(8)11-13-6-9(15)7-14-11/h1-4,6-7,15H

InChI Key

TYJUNWYKEIMLML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC=C(C=N2)O

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituent type, position, and functional groups, leading to distinct physicochemical and functional differences. Key comparisons include:

Table 1: Structural Comparison of Selected Benzonitrile Derivatives
Compound Name Substituents on Pyrimidine/Benzene Molecular Formula Key Properties/Applications Reference
2-(5-Hydroxypyrimidin-2-yl)benzonitrile 5-OH (pyrimidine), CN (benzene) C₁₁H₈N₃O Polar, potential H-bond donor -
2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile 5-Br (pyrimidine), O-linker C₁₁H₆BrN₃O Higher molecular weight (276.09 g/mol), halogen reactivity
5-Amino-2-(piperidin-1-yl)benzonitrile 5-NH₂ (benzene), piperidine C₁₂H₁₄N₄ Enhanced basicity, drug intermediate
4-[(4-Hydroxy-pyrimidin-2-yl)amino]-benzonitrile 4-OH (pyrimidine), NH-linker C₁₁H₉N₅O Positional isomerism alters H-bonding geometry
3-[(5-Chloro-2-pyrimidinyl)oxy]-benzonitrile (Compound 10) 5-Cl (pyrimidine), O-linker C₁₁H₆ClN₃O Electron-withdrawing Cl enhances stability in OLEDs

Physicochemical and Functional Differences

  • Hydrogen Bonding vs. Halogen Reactivity : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to halogenated analogs like 2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile. Halogenated derivatives (e.g., Br, Cl) exhibit higher molecular weights and reactivity in cross-coupling reactions, making them suitable for synthesizing OLED materials .
  • Positional Isomerism: Compared to 4-[(4-Hydroxy-pyrimidin-2-yl)amino]-benzonitrile , the 5-hydroxyl group in the target compound may reduce steric hindrance, favoring planar molecular stacking in solid-state applications.
  • Amino vs.

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